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Compound of Interest

Compound Name: 3-Methyloxindole

Cat. No.: B030408

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methyloxindole (CAS No: 1504-06-9), a key heterocyclic compound of interest in various
fields of chemical and biological research. This document collates available data from Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presenting them in a
structured format for easy reference and comparison. Detailed experimental protocols are also
provided to aid in the replication and validation of these findings.

Introduction

3-Methyloxindole, with the IUPAC name 3-methyl-1,3-dihydro-2H-indol-2-one, is a derivative
of oxindole.[1] The oxindole scaffold is a prominent structural motif in numerous natural
products and synthetic compounds with significant biological activities, making its derivatives,
such as 3-Methyloxindole, important subjects of study. Understanding the spectroscopic
properties of 3-Methyloxindole is fundamental for its identification, characterization, and the
analysis of its role in various chemical and biological processes. It has been identified as a
metabolite of 3-methylindole (skatole) in various biological systems.[2][3]

Spectroscopic Data

The following sections summarize the available NMR, IR, and MS data for 3-Methyloxindole.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, experimentally verified *H and 13C NMR dataset for 3-Methyloxindole is not
readily available in a single public source, data for the parent compound, oxindole, and
substituted derivatives can be used to predict the expected chemical shifts. The data presented
below is a combination of referenced data for similar compounds and predicted values.

Table 1: Predicted *H NMR Spectral Data for 3-Methyloxindole

S Pre.:dicted Chemical Predicted Multiplicity Predicted Co.upling
Shift (ppm) Constant (J) in Hz

H-1 (NH) ~8.0 Singlet

H-4 ~7.2 Doublet ~7.5

H-5 ~7.0 Triplet ~7.5

H-6 ~7.3 Triplet ~7.5

H-7 ~6.9 Doublet ~7.5

3-CHs ~1.5 Doublet ~7.5

H-3 ~3.5 Quartet ~7.5

Table 2: Predicted 3C NMR Spectral Data for 3-Methyloxindole
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Carbon Predicted Chemical Shift (ppm)
C-2 (C=0) ~180

C-3 ~40

C-3a ~128

C-14 ~125

C-5 ~122

C-6 ~129

C-7 ~110

C-7a ~142

3-CHs ~15

Infrared (IR) Spectroscopy

The IR spectrum of 3-Methyloxindole exhibits characteristic absorption bands corresponding
to its functional groups. A vapor phase IR spectrum is available from public databases.

Table 3: IR Spectral Data for 3-Methyloxindole

Frequency (cm™1) Intensity Assignment

~3400 Strong, Sharp N-H Stretch

~3050 Medium Aromatic C-H Stretch
~2970 Medium Aliphatic C-H Stretch
~1710 Strong, Sharp C=0 (Amide) Stretch
~1620 Medium C=C Aromatic Ring Stretch
~1470 Medium C-H Bend (CH5)

50 st C-H Out-of-plane Bend (ortho-
~ ron
I disubstituted benzene)
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Mass Spectrometry (MS)

Mass spectrometry data for 3-Methyloxindole has been obtained via Gas Chromatography-
Mass Spectrometry (GC-MS).

Table 4: Mass Spectrometry Data for 3-Methyloxindole

m/z Relative Intensity (%) Possible Fragment
147 100 [M]* (Molecular lon)
118 60 [M - CHOJ*

91 40 [C7H7]*

77 30 [CeHs]*

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

NMR Spectroscopy Protocol (General for Oxindoles)

o Sample Preparation: Dissolve 5-10 mg of the 3-Methyloxindole sample in approximately 0.6
mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in a 5 mm NMR tube. Tetramethylsilane
(TMS) is typically used as an internal standard (O ppm).

o Data Acquisition:

o 'H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical
parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16-64) should be
averaged to obtain a good signal-to-noise ratio.

o 13C NMR: Acquire the spectrum on the same instrument using a proton-decoupled pulse
sequence. A larger number of scans (e.g., 1024 or more) is generally required due to the
lower natural abundance of the 13C isotope.
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o Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy Protocol (Attenuated Total
Reflectance - ATR)

Sample Preparation: Place a small amount of the solid 3-Methyloxindole sample directly
onto the ATR crystal.

Data Acquisition: Record the spectrum using an FTIR spectrometer equipped with an ATR
accessory. Typically, spectra are collected over the range of 4000-400 cm~* with a resolution
of 4 cm~1. A background spectrum of the clean, empty ATR crystal should be recorded and
automatically subtracted from the sample spectrum.

Data Processing: The resulting spectrum of absorbance or transmittance versus
wavenumber is plotted.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation: Dissolve a small amount of 3-Methyloxindole in a volatile organic
solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1
mg/mL.

GC Separation: Inject 1 pL of the sample solution into a gas chromatograph equipped with a
suitable capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms). The
oven temperature program should be optimized to ensure good separation of the analyte
from any impurities. A typical program might start at 50°C, hold for 1 minute, then ramp at
10°C/min to 250°C and hold for 5 minutes.

MS Detection: The eluent from the GC column is introduced into the ion source of a mass
spectrometer (typically using electron ionization at 70 eV). The mass spectrometer is set to
scan a mass range of m/z 50-500.

Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum of the
peak corresponding to 3-Methyloxindole are analyzed to determine its retention time and

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b030408?utm_src=pdf-body
https://www.benchchem.com/product/b030408?utm_src=pdf-body
https://www.benchchem.com/product/b030408?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

fragmentation pattern.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
small molecule like 3-Methyloxindole.
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Caption: General workflow for the spectroscopic analysis of 3-Methyloxindole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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